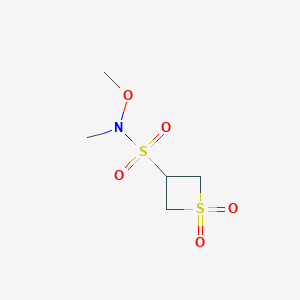
2-Ethyl-2-methyl-6-nitro-chroman-4-one
Overview
Description
2-Ethyl-2-methyl-6-nitro-chroman-4-one: is an organic compound with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol . It is a derivative of chromanone, featuring a nitro group at the 6th position, and ethyl and methyl groups at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Ethyl-2-methyl-6-nitro-chroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chromanone derivative.
Nitration: The chromanone derivative undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Alkylation: The nitrated chromanone is then subjected to alkylation using ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide to introduce the ethyl and methyl groups at the 2nd position.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder (Fe) in hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 2-Ethyl-2-methyl-6-amino-chroman-4-one.
Substitution: Various substituted chromanones depending on the nucleophile used.
Scientific Research Applications
Chemistry:
2-Ethyl-2-methyl-6-nitro-chroman-4-one is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals .
Biology:
In biological research, this compound can be used to study the effects of nitro-containing heterocycles on biological systems, including their potential as enzyme inhibitors or receptor modulators .
Medicine:
The compound’s derivatives may have potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to explore these possibilities .
Industry:
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyl-6-nitro-chroman-4-one and its derivatives involves interactions with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific derivative and the biological context .
Comparison with Similar Compounds
2-Methyl-6-nitro-chroman-4-one: Lacks the ethyl group at the 2nd position.
2-Ethyl-6-nitro-chroman-4-one: Lacks the methyl group at the 2nd position.
2-Ethyl-2-methyl-chroman-4-one: Lacks the nitro group at the 6th position.
Uniqueness:
2-Ethyl-2-methyl-6-nitro-chroman-4-one is unique due to the presence of both ethyl and methyl groups at the 2nd position and a nitro group at the 6th position.
Properties
IUPAC Name |
2-ethyl-2-methyl-6-nitro-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-3-12(2)7-10(14)9-6-8(13(15)16)4-5-11(9)17-12/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWGROIZFAOGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661381 | |
| Record name | 2-Ethyl-2-methyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-62-8 | |
| Record name | 2-Ethyl-2,3-dihydro-2-methyl-6-nitro-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-2-methyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876198.png)







![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)




